
Bruceine A
Overview
Description
Bruceine A is a quassinoid compound extracted from the seeds of Brucea javanica, a plant known for its medicinal properties. This compound has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antiparasitic effects .
Mechanism of Action
Target of Action
Bruceine A, a quassic ester from Brucea javanica, has been found to regulate diverse intracellular signal transduction pathways . The primary targets of this compound are Akt1 and Jun, and the PI3K/Akt pathways . These targets play a critical role in cell proliferation, survival, and migration .
Mode of Action
This compound interacts with its targets primarily by conjugating to pivotal proteins in the PI3K/Akt pathway . This interaction results in the suppression of the PI3K/Akt pathway, leading to the inhibition of cell proliferation .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses the PI3K/Akt pathway, which is critical for cell survival and proliferation . By inhibiting this pathway, this compound can arrest the cell cycle in the G2 phase, thereby inhibiting cell proliferation . Additionally, this compound facilitates apoptosis in cancer cells by activating the mitochondria-associated apoptosis protein Bax and accumulating reactive oxygen species .
Pharmacokinetics
It’s known that this compound can be quickly eliminated after percutaneous absorption
Biochemical Analysis
Biochemical Properties
Bruceine A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of the enzyme PI3K (phosphoinositide 3-kinase), which is involved in cell growth and survival pathways . Additionally, this compound interacts with the protein Bax, promoting apoptosis in cancer cells . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by activating the mitochondrial apoptosis pathway and accumulating reactive oxygen species . It also inhibits cell proliferation by arresting the cell cycle in the G2 phase . Furthermore, this compound influences cell signaling pathways, such as the PI3K/Akt and MEK/ERK pathways, which are critical for cell survival and proliferation . These effects underscore the compound’s potential in modulating cellular functions and treating cancer.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to pivotal proteins in the PI3K/Akt pathway, inhibiting their activity and leading to the suppression of cell proliferation . It also activates the protein Bax, which promotes mitochondrial apoptosis in cancer cells . Additionally, this compound influences gene expression by regulating the expression of cell cycle-related proteins, such as P27, which bridges the PI3K/Akt signaling pathway with cell cycle regulation . These molecular interactions elucidate the compound’s mechanism of action in exerting its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and retains its biological activity over extended periods . Its bioavailability is relatively low, with less than 6% being absorbed when administered orally or intravenously . Long-term studies have shown that this compound maintains its anticancer activity, with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings highlight the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit significant anticancer activity without causing acute toxicity . At higher doses, the compound may induce adverse effects, such as oxidative stress and inflammation . These dosage-dependent effects underscore the importance of optimizing the dosage for therapeutic use to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through the PI3K/Akt and MEK/ERK signaling pathways, which are critical for cell survival and proliferation . Additionally, this compound influences metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions highlight the compound’s role in modulating metabolic pathways and its potential as a therapeutic agent.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is promptly absorbed by both oral and intravenous administrations, although its bioavailability is relatively low . This compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects . These findings provide insights into the compound’s transport and distribution within the body.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the mitochondria, where it activates the mitochondrial apoptosis pathway . Additionally, this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns highlight the importance of subcellular distribution in the compound’s biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bruceine A can be synthesized through various chemical reactions involving the modification of its hydroxyl groups. The synthetic approaches often focus on enhancing its biological activities by altering its molecular structure .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Brucea javanica seeds. The extraction process includes drying the seeds, followed by solvent extraction and purification to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Bruceine A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used to substitute specific functional groups on the this compound molecule.
Major Products: The major products formed from these reactions are often derivatives of this compound with enhanced biological activities, such as increased anticancer or anti-inflammatory properties .
Scientific Research Applications
Comparison with Similar Compounds
Bruceine A is part of a family of quassinoids, which includes other compounds such as Bruceine B, Bruceine C, and Bruceine D.
Bruceine B: Known for its potent anticancer activity, particularly against leukemia and breast cancer cells.
Bruceine C: Exhibits strong anti-inflammatory and antiparasitic properties.
Uniqueness of this compound: this compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications in various diseases. Its ability to modulate multiple signaling pathways makes it a versatile compound for scientific research and drug development .
Properties
IUPAC Name |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h10,12,14,17-21,29-31H,6-9H2,1-5H3/t12-,14+,17+,18+,19+,20+,21-,24-,25+,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZSTPCYWWRQFU-VILODJCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318520 | |
Record name | Bruceine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25514-31-2 | |
Record name | Bruceine A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25514-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bruceine A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025514312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BRUCEIN A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bruceine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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